REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([S:12]([NH:15]C(C)(C)C)(=[O:14])=[O:13])[C:5]2[N:6]([CH:8]=[C:9]([CH3:11])[N:10]=2)[CH:7]=1>C(O)(C(F)(F)F)=O>[Br:1][C:2]1[CH:3]=[C:4]([S:12]([NH2:15])(=[O:14])=[O:13])[C:5]2[N:6]([CH:8]=[C:9]([CH3:11])[N:10]=2)[CH:7]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2N(C1)C=C(N2)C)S(=O)(=O)NC(C)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The TFA was removed in vacuo
|
Type
|
ADDITION
|
Details
|
a saturated solution of NaHCO3 was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
the combined organic portions dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2N(C1)C=C(N2)C)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |